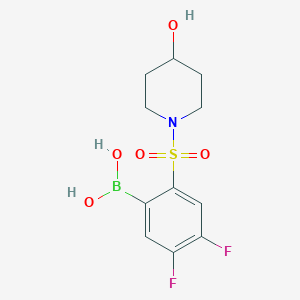

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Description

Chemical Significance of Boronic Acid Derivatives in Organic and Medicinal Chemistry

Boronic acid derivatives have emerged as fundamental building blocks in modern organic synthesis and medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with biological nucleophiles. These compounds exhibit Lewis acid properties, enabling them to form complexes with Lewis bases such as hydroxide anions and electron-donating groups containing nitrogen or oxygen atoms. The significance of boronic acids in medicinal chemistry became particularly evident following the approval of bortezomib by the Food and Drug Administration in 2003, marking the first boronic acid-containing drug to receive regulatory approval.

The versatility of boronic acids extends beyond their medicinal applications to encompass critical roles in organic synthesis. The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as coupling partners, has become one of the most important carbon-carbon bond-forming reactions in synthetic chemistry. This reaction involves complex mechanistic steps including oxidative addition, ligand substitution, transmetalation, and reductive elimination, making boronic acids indispensable reagents for constructing complex molecular architectures.

In medicinal chemistry, boronic acids function as transition-state analogs and enzyme inhibitors through their ability to form rapidly reversible covalent bonds with active site serine residues. This mechanism has proven particularly valuable in the development of beta-lactamase inhibitors, where boronic acids form tetrahedral adducts that mimic the high-energy intermediates of beta-lactam antibiotics. The incorporation of boronic acid functionality into bioactive molecules has been shown to modify selectivity, physicochemical properties, and pharmacokinetic characteristics while improving existing biological activities.

The growing interest in boronic acid derivatives is evidenced by the substantial increase in research publications over the past two decades. Since the initial approval of bortezomib, additional boronic acid-containing drugs including ixazomib and vaborbactam have received regulatory approval, demonstrating the continued therapeutic potential of this chemical class. The success of these compounds has encouraged medicinal chemists to explore boronic acid incorporation as a strategy for enhancing drug potency and improving pharmacokinetic profiles.

Structural and Functional Features of Sulfonamide-Containing Boronic Acids

Sulfonamide-containing boronic acids represent a specialized subset of boronic acid derivatives that combine the unique properties of both functional groups to create compounds with distinct structural and biological characteristics. The sulfonamide moiety introduces significant differences in geometry and polarity compared to traditional carboxamide-containing boronic acids, resulting in altered structure-activity relationships and binding properties.

The replacement of canonical carboxamide groups with sulfonamide functionality in boronic acid derivatives has been shown to produce compounds with surprisingly different biological activities. Research has demonstrated that sulfonamide boronic acids can exhibit up to 23-fold improvements in potency compared to their carboxamide analogs, particularly for smaller molecular structures. This enhanced activity appears to result from the different geometry and polarity of the sulfonamide group, which allows for more favorable hydrogen bonding interactions with target enzyme active sites.

Sulfonamide boronic acids have proven particularly effective as beta-lactamase inhibitors, with some compounds achieving inhibition constants in the nanomolar range. The high ligand efficiency observed for these compounds, reaching values up to 0.91, places them among the most efficient enzyme inhibitors known. This efficiency is attributed to the improved hydrogen bonding capabilities of the sulfonamide group compared to carboxamide functionality.

The synthetic accessibility of sulfonamide boronic acids adds to their appeal as research tools and potential therapeutic agents. These compounds can be readily prepared through sulfonylation of aminomethaneboronate intermediates using commercially available or easily synthesized sulfonyl chlorides. The resulting products typically demonstrate good chemical stability and can be purified using standard techniques, making them practical for both research applications and potential pharmaceutical development.

The selectivity profile of sulfonamide boronic acids has been extensively studied, revealing interesting patterns of enzyme inhibition. These compounds demonstrate selectivity for beta-lactamase enzymes over other serine proteases, with no measurable inhibition observed against chymotrypsin or cysteine proteases at concentrations up to 100 micromolar. This selectivity profile suggests potential for therapeutic applications with reduced off-target effects.

Research Context for (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid occupies a unique position within the broader landscape of boronic acid research due to its sophisticated structural architecture that incorporates multiple functional modifications. The compound combines difluoro substitution at the 4,5-positions of the phenyl ring with a complex sulfonamide substituent containing a hydroxypiperidine moiety, creating a molecule with enhanced chemical and biological properties compared to simpler boronic acid derivatives.

Table 1: Physical and Chemical Properties of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid

The primary research context for this compound centers on its applications in organic synthesis, particularly as a reagent for Suzuki-Miyaura cross-coupling reactions. The presence of difluoro and sulfonyl groups significantly enhances the compound's reactivity and selectivity, making it valuable for the synthesis of complex molecules including pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms is known to modify electronic properties and metabolic stability, while the sulfonyl group provides additional sites for intermolecular interactions.

The hydroxypiperidine moiety within the compound's structure serves multiple functional purposes that extend beyond traditional boronic acid applications. This structural feature improves the compound's solubility and stability, particularly in aqueous or polar solvent systems, which facilitates its use in biological applications and synthetic procedures requiring polar reaction media. The hydroxyl group on the piperidine ring also provides an additional site for hydrogen bonding interactions, potentially enhancing binding affinity in biological systems.

Current research applications for (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid extend to the development of boron-based probes and sensors for detecting specific biological targets. The compound's ability to interact with diols and other functional groups through the boronic acid moiety, combined with the enhanced binding properties conferred by the complex substituent pattern, makes it suitable for applications in chemical biology and analytical chemistry.

Table 2: Comparative Analysis of Related Difluoro-Sulfonamide Boronic Acids

| Compound | Molecular Formula | Key Structural Features | Chemical Abstract Service Number |

|---|---|---|---|

| (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid | C₁₁H₁₄BF₂NO₅S | Hydroxypiperidine, difluoro | 1704069-01-1 |

| (4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid | C₁₀H₁₂BF₂NO₅S | Morpholine, difluoro | 1704065-65-5 |

| (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | C₁₁H₁₅BF₂N₂O₄S | Methylpiperazine, difluoro | 1704067-49-1 |

The research significance of this compound is further enhanced by its position within the growing field of structure-based drug design and boronic acid medicinal chemistry. The combination of fluorine substitution with complex sulfonamide functionality represents an advanced approach to optimizing both chemical reactivity and biological activity. This design strategy aligns with current trends in medicinal chemistry that emphasize the incorporation of multiple functional modifications to achieve desired pharmacological properties while maintaining synthetic accessibility.

The compound's potential for further derivatization and structural modification provides additional research opportunities. The hydroxyl group on the piperidine ring offers a site for additional chemical elaboration, while the boronic acid functionality can be protected or modified as needed for specific synthetic applications. This flexibility makes the compound valuable not only as a final product but also as an intermediate for the synthesis of more complex molecular structures.

Properties

IUPAC Name |

[4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCJXIFUWCAJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201142695 | |

| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-01-1 | |

| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Aryl Sulfonyl Intermediate

Borylation to Introduce the Boronic Acid Group

- The boronic acid moiety is introduced via palladium-catalyzed borylation (Miyaura borylation) of an aryl halide intermediate.

- A representative reaction uses bis(pinacolato)diboron (B2pin2) as the boron source and Pd(dppf)Cl2 as the catalyst in the presence of a base such as potassium acetate (KOAc).

- Reaction conditions often involve heating in anhydrous 1,4-dioxane under inert atmosphere (N2) at 80 °C for 16 hours to yield the corresponding boronic ester intermediate.

Hydrolysis of Boronic Ester to Boronic Acid

- The boronic ester is hydrolyzed to the free boronic acid using a mixture of ammonium acetate and sodium periodate in aqueous acetone.

- This step is carried out at ambient temperature for approximately 24 hours.

- The product is purified by trituration with hexane/dichloromethane and pentane to isolate the pure boronic acid.

Alternative Ortho-Lithiation/Borylation Route

- For ortho-substituted analogs, ortho-lithiation of benzenesulfonyl fluoride using lithium diisopropylamide (LDA) at low temperature (-78 °C) is employed.

- The lithiated intermediate is quenched with triisopropyl borate to form the boronic ester, followed by acidic hydrolysis to yield the boronic acid.

- This one-pot procedure provides the ortho-borylated sulfonyl fluoride intermediate in moderate yield (~59%).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | 4-Hydroxypiperidine + aryl sulfonyl chloride | Variable | Requires controlled substitution |

| Miyaura borylation | Aryl halide + B2pin2, Pd(dppf)Cl2 (3 mol%), KOAc, dioxane, 80 °C, 16 h | ~88 (boronic ester) | Inert atmosphere, anhydrous conditions |

| Hydrolysis of boronic ester | NH4OAc (5 equiv), NaIO4 (4 equiv), acetone/water, RT, 24 h | ~64 | Purification by trituration |

| Ortho-lithiation/borylation | LDA, THF, -78 °C; triisopropyl borate; acidic hydrolysis | ~59 | One-pot operation for ortho-substituted isomer |

Analytical and Purification Techniques

- Purification: Flash column chromatography and trituration with hexane/dichloromethane/pentane mixtures are standard to isolate pure boronic acid.

- Characterization: High-resolution mass spectrometry (HRMS), ^1H NMR, ^11B NMR, ^13C NMR, and IR spectroscopy confirm structure and purity.

- Reaction Monitoring: TLC and GC are used to monitor reaction progress during borylation and hydrolysis steps.

Research Findings and Considerations

- The presence of fluorine atoms enhances metabolic stability and bioavailability of the compound, which is critical for pharmaceutical applications.

- The sulfonyl group linked to the hydroxypiperidine improves solubility and pharmacokinetics.

- Boronic acids prepared via this method demonstrate high coupling reactivity in Suzuki-Miyaura cross-coupling reactions, enabling their use in complex molecule synthesis.

- The synthetic route is adaptable for different substitution patterns by modifying the lithiation or sulfonylation steps.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypiperidine group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

-

Substitution: : The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Structure and Composition

The chemical formula of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is . Its structure includes:

- Fluorine Atoms : Two fluorine atoms at positions 4 and 5 on the phenyl ring.

- Hydroxypiperidine Group : A piperidine ring with a hydroxyl substituent.

- Sulfonyl Group : A sulfonyl group attached to the phenyl ring.

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura coupling reaction, which is vital for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo transmetalation facilitates the coupling of aryl halides with various nucleophiles, leading to the formation of biaryl compounds.

Medicinal Chemistry

Potential Drug Development

The unique structure of this boronic acid derivative makes it a candidate for drug design. Its ability to interact with biological targets indicates potential therapeutic applications. Research has suggested that this compound may inhibit specific enzymes such as proteases and kinases, which are critical in various biochemical pathways.

Case Study: Enzyme Inhibition

In vitro studies have shown that (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can significantly impact processes such as cell growth and apoptosis.

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized for producing advanced materials like polymers and coatings due to its reactivity and stability. Its ability to participate in various chemical modifications makes it suitable for developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Structural and Functional Insights:

Substituent Effects on Reactivity: The sulfonamide-linked piperidine/piperazine groups in the main compound and its analogs modulate electronic and steric properties. For instance, the 4-hydroxypiperidine group introduces hydrogen-bonding capacity, which may enhance binding to biological targets compared to methylpiperidinyl or methylpiperazinyl analogs.

Biological Activity: Piperazinyl and piperidinyl sulfonyl derivatives are prominent in kinase and STAT5 inhibitor research due to their ability to interact with hydrophobic enzyme pockets. Phenoxymethyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrate potent HDAC inhibition, suggesting that sulfonamide-linked boronic acids could be optimized for similar targets.

Synthetic Considerations :

- Suzuki coupling with pyridyl boronic acids is challenging due to poor reactivity, as observed in STAT5 inhibitor synthesis. The main compound’s difluoro-sulfonamide structure may require optimized conditions for efficient coupling.

- Transesterification methods using boronic acids (e.g., methyl boronic acid) highlight the versatility of boronic esters in synthetic workflows, though water solubility remains a limitation for certain analogs.

Research and Application Prospects

The hydroxypiperidine sulfonyl group in (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid positions it as a candidate for drug discovery, particularly in targeting enzymes with hydrophilic active sites. Future studies should explore:

- Structure-Activity Relationships (SAR) : Systematic modification of the piperidine hydroxyl group (e.g., acetylation, methylation) to balance solubility and membrane permeability.

- In Vitro Efficacy : Screening against HDACs, kinases, or fungal targets, leveraging insights from structurally related inhibitors.

- Material Science Applications : Incorporation into polymers or sensors, building on the use of boronic acids in glucose-sensitive films.

Biological Activity

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with significant implications in both organic chemistry and biological research. This compound exhibits unique biological activities primarily through its interactions with various enzymes and cellular pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in drug design.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : 4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenylboronic acid

- Molecular Formula : C11H14BF2NO5S

- CAS Number : 1704069-01-1

| Property | Value |

|---|---|

| Molecular Weight | 299.20 g/mol |

| Melting Point | Decomposes at 240 °C |

| Solubility | Soluble in DMSO and ethanol |

Enzyme Inhibition

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid acts primarily as an enzyme inhibitor. It has been shown to interact with proteases and kinases, forming covalent bonds with their active sites. This interaction inhibits enzymatic activity, thereby modulating various biochemical pathways involved in cell signaling and metabolism .

Cellular Effects

The compound influences cellular functions by altering key signaling pathways. For instance, it can inhibit the activity of specific kinases, leading to changes in the phosphorylation states of proteins critical for cell growth, differentiation, and apoptosis .

Biochemical Pathways

The compound participates in the Suzuki-Miyaura cross-coupling reaction , a vital pathway in organic synthesis that allows for the formation of carbon-carbon bonds. This reaction is facilitated by the compound's ability to undergo transmetalation, where it exchanges its boron atom with another metal atom (often palladium), thus forming new organic compounds .

Pharmacological Potential

Recent studies have explored the potential of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid as a pharmacophore in drug design. Its unique structure enables it to target various biological molecules, making it a candidate for developing new therapeutic agents .

Case Studies

- Kinase Inhibition : A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The inhibition led to reduced cell viability in vitro, suggesting its potential as an anticancer agent.

- Enzyme Interaction : Another investigation revealed that the compound forms stable complexes with serine proteases, which are crucial for numerous biological processes. This interaction was quantified using surface plasmon resonance techniques .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

- Answer : The compound contains a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions. The 4,5-difluoro substituents on the phenyl ring enhance electrophilicity, while the 4-hydroxypiperidine sulfonyl group introduces steric and electronic effects. For example, the sulfonyl group may stabilize intermediates via hydrogen bonding or steric hindrance, affecting reaction kinetics. Characterization via NMR can track fluorine substituent interactions . X-ray crystallography (using SHELX software ) is recommended to resolve ambiguities in steric effects.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Synthesis involves sequential sulfonation of the piperidine moiety and boronic acid introduction. Key steps:

Sulfonation : Use 4-hydroxypiperidine and a sulfonyl chloride under basic conditions (pH 8–9) to form the sulfonamide linkage .

Boronation : Employ a Miyaura borylation with bis(pinacolato)diboron (BPin) and Pd catalysts. Monitor by NMR to confirm boronic acid formation .

- Purification : Reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) improves separation of polar byproducts .

Q. What analytical methods are critical for characterizing this compound?

- Answer :

- NMR : , , , and NMR to confirm structure and detect impurities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~353.2 g/mol).

- X-ray Crystallography : SHELXL software resolves stereochemistry and hydrogen-bonding networks .

- HPLC : Use a methanol/sodium acetate buffer (65:35) for purity assessment .

Advanced Research Questions

Q. How does the 4-hydroxypiperidine sulfonyl group affect the compound’s stability under physiological conditions?

- Answer : The sulfonyl group enhances hydrolytic stability compared to esters, but the hydroxyl group on piperidine may participate in intramolecular hydrogen bonding, reducing aqueous solubility. Stability studies:

- Oxidative Stress : Expose to HO (1.2 equiv.) and monitor degradation via NMR. Compare rates to analogous boronic esters (e.g., pinacol vs. neopentyl glycol esters ).

- pH-Dependent Solubility : At pH > 8, boronic acid forms hydrophilic complexes with vicinal diols (e.g., glucose), which can be quantified using alizarin red S affinity assays .

Q. What role does this compound play in designing ROS-responsive drug delivery systems?

- Answer : The boronic acid group reacts with reactive oxygen species (ROS) like HO, enabling controlled drug release. Example methodology:

Conjugation : Link the boronic acid to a drug via a ROS-labile spacer (e.g., thioketal).

Validation : Incubate with ROS-generating cells (e.g., activated macrophages) and measure drug release via LC-MS.

- Data Interpretation : Compare release kinetics to non-ROS-responsive controls. Correlation between clogP (lipophilicity) and cellular uptake can be modeled .

Q. How do structural modifications (e.g., fluorination) impact the compound’s binding affinity in protein-ligand interactions?

- Answer : Fluorine atoms enhance binding via polar interactions and metabolic stability. Experimental approaches:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target proteins (e.g., proteases).

- Molecular Dynamics (MD) Simulations : Model fluorine’s impact on hydrophobic pocket interactions.

- Case Study : Replace 4,5-difluoro with chloro substituents; observe reduced affinity due to weaker electronegativity .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in oxidation rates observed for boronic acid derivatives?

- Answer : Contradictions may arise from competing hydrolysis/oxidation pathways. Steps:

Kinetic Profiling : Use stopped-flow NMR to distinguish hydrolysis (pH-dependent) from oxidation (HO-dependent) .

Affinity Assays : Rank diol-boronic acid binding using alizarin red S (ARS). Higher affinity diols (e.g., pinacol) slow hydrolysis but accelerate oxidation .

- Example : If 50% oxidation occurs in 10 min for pinacol esters vs. 22 min for free boronic acid, prioritize esterified forms for ROS-responsive applications .

Q. What strategies mitigate batch-to-batch variability in boronic acid synthesis?

- Answer :

- Process Controls : Strict temperature control (40°C ± 1°C) during Suzuki coupling .

- Quality Metrics : Enforce ≥95% purity via HPLC and ≤0.5% residual palladium (ICP-MS).

- Storage : Lyophilize and store at -20°C under argon to prevent boronic acid dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.